3-Ethoxy-2-propyl-2H-indazole-6-carboxylic acid
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Overview
Description
3-Ethoxy-2-propyl-2H-indazole-6-carboxylic acid is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2-propyl-2H-indazole-6-carboxylic acid typically involves the formation of the indazole core followed by functionalization. One common method is the cyclization of hydrazones with aldehydes or ketones under acidic or basic conditions. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are also employed to introduce various substituents .
Industrial Production Methods: Industrial production often utilizes scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-2-propyl-2H-indazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: Reduction of nitro groups to amines using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions on the aromatic ring using halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogens (chlorine, bromine), sulfonyl chlorides.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-Ethoxy-2-propyl-2H-indazole-6-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-propyl-2H-indazole-6-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in various biological pathways. For instance, it may act as an inhibitor of certain kinases, affecting cell signaling and proliferation . The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological functions.
2H-indazole derivatives: Compounds with similar core structures but varying substituents, leading to different chemical and biological properties.
Uniqueness: 3-Ethoxy-2-propyl-2H-indazole-6-carboxylic acid is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. Its ethoxy and propyl groups can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
919106-92-6 |
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Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
3-ethoxy-2-propylindazole-6-carboxylic acid |
InChI |
InChI=1S/C13H16N2O3/c1-3-7-15-12(18-4-2)10-6-5-9(13(16)17)8-11(10)14-15/h5-6,8H,3-4,7H2,1-2H3,(H,16,17) |
InChI Key |
BNHTYXLVATXBMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C2C=CC(=CC2=N1)C(=O)O)OCC |
Origin of Product |
United States |
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